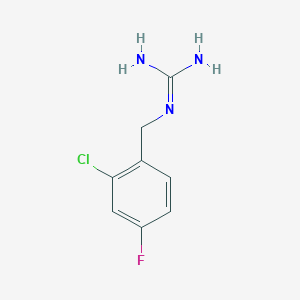

1-(2-Chloro-4-fluorobenzyl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

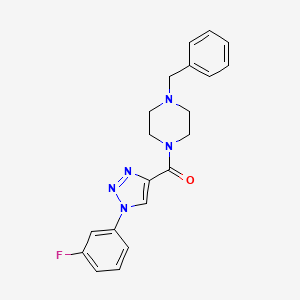

Overview

Description

“1-(2-Chloro-4-fluorobenzyl)guanidine” is a chemical compound with the molecular formula C8H9ClFN3 . It is a derivative of guanidine, which is a strong organic base used in various biochemical processes .

Synthesis Analysis

The synthesis of guanidine derivatives, including “1-(2-Chloro-4-fluorobenzyl)guanidine”, can be achieved through a one-pot approach. This involves the reaction of N-chlorophthalimide, isocyanides, and amines to produce diverse guanidines . This method provides efficient access to a wide range of guanidines under mild conditions .Chemical Reactions Analysis

Guanidine derivatives, including “1-(2-Chloro-4-fluorobenzyl)guanidine”, can participate in a variety of chemical reactions. For instance, they can undergo reactions with carbodiimides, thioureas, and isocyanides . The specific reactions that “1-(2-Chloro-4-fluorobenzyl)guanidine” can undergo are not detailed in the search results.Physical And Chemical Properties Analysis

Guanidine, a related compound, is a strong monobasic Brønsted base that readily absorbs water and carbon dioxide from air. It can form strongly alkaline solutions with water and alcohols . The specific physical and chemical properties of “1-(2-Chloro-4-fluorobenzyl)guanidine” are not provided in the search results.Scientific Research Applications

Anticancer Applications

“1-(2-Chloro-4-fluorobenzyl)guanidine” derivatives are explored for their potential in cancer treatment due to their ability to interfere with cellular processes. They have been studied for their role in modulating myeloid leukemia, with drugs like imatinib, dasatinib, and nilotinib being pyrimidine-based and established treatments for leukemia . Additionally, these compounds have shown promise in breast cancer and idiopathic pulmonary fibrosis treatment .

Antimicrobial and Antifungal Activities

The compound’s derivatives exhibit significant antimicrobial and antifungal properties. This makes them valuable in the development of new treatments for infections, especially in an era where antibiotic resistance is a growing concern .

Antiparasitic and Antimalarial Effects

Researchers are investigating the use of “1-(2-Chloro-4-fluorobenzyl)guanidine” in antiparasitic and antimalarial medications. These compounds have shown activity against a range of parasites, offering hope for new therapies in areas where such diseases are prevalent .

Cardiovascular and Antihypertensive Properties

The derivatives of this compound are also being studied for their cardiovascular benefits, including antihypertensive effects. This could lead to new treatments for high blood pressure and related cardiovascular diseases .

Anti-Inflammatory and Analgesic Uses

Due to their anti-inflammatory and analgesic properties, these compounds are being considered for the treatment of chronic pain and inflammatory conditions. This could provide an alternative to current pain medications with fewer side effects .

Diabetes Management

“1-(2-Chloro-4-fluorobenzyl)guanidine” derivatives have been identified as potential antidiabetic agents. They may play a role in managing blood sugar levels, offering a new avenue for diabetes treatment .

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of these compounds. They may offer benefits in protecting against neurodegenerative diseases and in the management of conditions affecting the nervous system .

Synthesis of Heterocycles

This compound is a key building block in the synthesis of heterocycles, which are crucial in pharmaceuticals, agrochemicals, and material sciences. Its derivatives are used to create a wide range of pharmacologically active molecules .

Mechanism of Action

While the specific mechanism of action for “1-(2-Chloro-4-fluorobenzyl)guanidine” is not provided, guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

Future Directions

The guanidine scaffold is present in a large number of naturally occurring compounds with a broad range of biological activities. The considerable number of papers dealing with the synthesis and applications of guanidine derivatives over the past decades shows their great importance in the field of chemistry and medicine . The future directions for “1-(2-Chloro-4-fluorobenzyl)guanidine” are not specified in the search results.

properties

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN3/c9-7-3-6(10)2-1-5(7)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIITEFBBUDTOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-4-fluorobenzyl)guanidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2886892.png)

![5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2886893.png)

![6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2886897.png)

![N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]but-2-ynamide](/img/structure/B2886903.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2886907.png)

![N-(3-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2886908.png)

![N-(2-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2886909.png)